1-isobutyl-1H-indol-4-amine hydrochloride
Overview
Description
1-isobutyl-1H-indol-4-amine hydrochloride is a chemical compound that belongs to the indoleamine family Indoleamines are a class of compounds that contain an indole ring structure, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Scientific Research Applications
1-isobutyl-1H-indol-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
1-isobutyl-1H-indol-4-amine hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-isobutyl-1H-indol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as receptors and enzymes, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound may also result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound may affect the levels of key metabolites, such as amino acids and nucleotides, by altering the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic cation transporters, which facilitate their uptake and distribution within cells. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they may exert their effects on cellular metabolism and energy production. Additionally, the compound’s activity may be influenced by its localization to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-indol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and isobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demand. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-indol-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indol-4-amine hydrochloride
- 1-ethyl-1H-indol-4-amine hydrochloride
- 1-propyl-1H-indol-4-amine hydrochloride
Uniqueness
1-isobutyl-1H-indol-4-amine hydrochloride is unique due to its specific isobutyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methylpropyl)indol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14;/h3-7,9H,8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMMCCPYJYNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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